molecular formula C12H23N3O2 B13485219 tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

Cat. No.: B13485219
M. Wt: 241.33 g/mol
InChI Key: CXCWSAOCYHTIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate: is a chemical compound with a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable diazabicycloheptane derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity. Its bicyclic structure and the presence of the tert-butyl carbamate moiety make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl)methyl]carbamate

InChI

InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)13-7-12-5-9(6-14-12)15(4)8-12/h9,14H,5-8H2,1-4H3,(H,13,16)

InChI Key

CXCWSAOCYHTIRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(CN1)N(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.